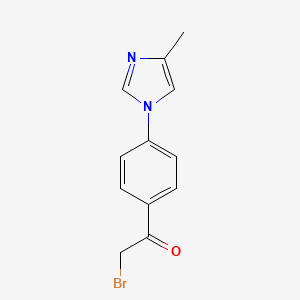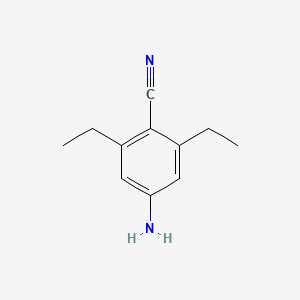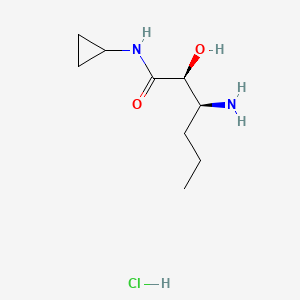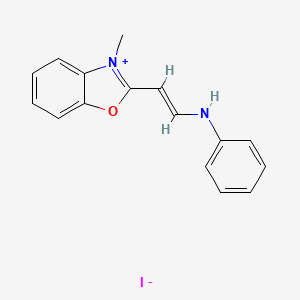![molecular formula C10H20N2 B1292907 1-[1-(Ciclopropilmetil)-4-piperidinil]metanamina CAS No. 1017400-92-8](/img/structure/B1292907.png)
1-[1-(Ciclopropilmetil)-4-piperidinil]metanamina
Descripción general
Descripción
“1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 .
Molecular Structure Analysis
The molecular structure of “1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropylmethyl group attached to it .Physical And Chemical Properties Analysis
“1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” is a solid compound at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Medicina: Agente terapéutico potencial
Este compuesto ha sido explorado por sus posibles aplicaciones terapéuticas. Ha sido estudiado en el contexto del tratamiento de afecciones asociadas con la deficiencia de piruvato quinasa . La capacidad del compuesto para formar formas de sal hemisulfato amorfas y cristalinas podría ser significativa en el desarrollo de composiciones farmacéuticas.
Farmacología: Ligando del receptor sigma
En farmacología, los derivados de este compuesto se han investigado como ligandos selectivos para los receptores sigma . Estos receptores están implicados en varios trastornos neurológicos, lo que hace que el compuesto sea de interés para el desarrollo de tratamientos para afecciones como la esquizofrenia y la depresión.
Bioquímica: Estudios de la vía metabólica
Bioquímicamente, el compuesto podría utilizarse para estudiar las vías metabólicas relacionadas con la piruvato quinasa y otras enzimas . Comprender estas vías es crucial para el desarrollo de fármacos que pueden modular la actividad enzimática en las enfermedades metabólicas.
Síntesis química: Bloque de construcción
El compuesto sirve como bloque de construcción en la síntesis química, útil para crear una variedad de moléculas complejas. Su estructura permite modificaciones que pueden conducir a la síntesis de nuevos compuestos con posibles aplicaciones industriales o farmacéuticas .
Ciencia de los materiales: Análisis de las propiedades químicas
En la ciencia de los materiales, las propiedades del compuesto, como su forma líquida y su estabilidad de almacenamiento a temperatura ambiente, lo convierten en un candidato para su análisis en el desarrollo de nuevos materiales .
Química analítica: Cromatografía y espectroscopia
Los químicos analíticos podrían utilizar este compuesto en cromatografía y espectroscopia como un estándar o compuesto de referencia debido a su estructura y propiedades bien definidas .
Ciencia ambiental: Estudio de contaminantes orgánicos
Los científicos ambientales podrían investigar el comportamiento del compuesto en los ecosistemas, particularmente su interacción con los contaminantes orgánicos y su posible biodegradabilidad .
Procesos industriales: Catalizador o intermedio
En los procesos industriales, el compuesto podría actuar como catalizador o intermedio en la síntesis de productos químicos más complejos. Su estabilidad y reactividad en diversas condiciones serían factores clave en su utilidad industrial .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cytochromes p450 (cyp11a1, cyp46a1, cyp51, cyp19a1), which are important for steroid conversion and drug metabolism .
Biochemical Pathways
Given its potential interaction with cytochromes p450, it may influence steroid biosynthesis and drug metabolism pathways .
Result of Action
Its potential interaction with cytochromes p450 suggests it may influence steroid levels and drug metabolism .
Análisis Bioquímico
Biochemical Properties
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor 1 (mGluR1), which is involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an agonist or antagonist, depending on the specific biochemical context.
Cellular Effects
The effects of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of metabotropic glutamate receptors . This modulation can lead to changes in gene expression and cellular metabolism. Additionally, it can affect the proliferation and differentiation of certain cell types, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine exerts its effects through binding interactions with specific biomolecules. For example, its interaction with metabotropic glutamate receptor 1 involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function . This binding can result in downstream signaling events that alter gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMNUCJUXHKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640633 | |
| Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017400-92-8 | |
| Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)









![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1292841.png)
